molecular formula C19H12O3 B608437 1H-Phenalen-1-one,2,6-dihydroxy-9-phenyl- CAS No. 28241-21-6

1H-Phenalen-1-one,2,6-dihydroxy-9-phenyl-

Cat. No.: B608437
CAS No.: 28241-21-6
M. Wt: 288.3
InChI Key: WROAYZGOYIUREA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1H-Phenalen-1-one,2,6-dihydroxy-9-phenyl- has been explored for its potential in several scientific research areas:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Phenalen-1-one,2,6-dihydroxy-9-phenyl- can be synthesized in four steps from readily available starting materials. The synthesis involves the direct hydroxylation of the aromatic system, possibly via an intermediate vicinal glycol . A novel halogenation of the phenalenone system is also discussed in the literature . The synthesis can be adapted to prepare other naturally occurring phenalenones.

Industrial Production Methods: While specific industrial production methods for lachnanthocarpone are not well-documented, the synthesis typically involves standard organic chemistry techniques such as hydroxylation and halogenation. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1H-Phenalen-1-one,2,6-dihydroxy-9-phenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) and chlorine (Cl₂).

Major Products:

Mechanism of Action

1H-Phenalen-1-one,2,6-dihydroxy-9-phenyl- exerts its effects primarily through its antioxidant properties. It can scavenge free radicals and reduce oxidative damage in various systems. The molecular targets and pathways involved include the inhibition of lipid peroxidation and the stabilization of free radicals, which helps protect biological and food systems from oxidative stress .

Comparison with Similar Compounds

1H-Phenalen-1-one,2,6-dihydroxy-9-phenyl- is unique among phenalenone derivatives due to its high antioxidant activity. Similar compounds include:

Properties

CAS No.

28241-21-6

Molecular Formula

C19H12O3

Molecular Weight

288.3

IUPAC Name

5,6-dihydroxy-7-phenylphenalen-1-one

InChI

InChI=1S/C19H12O3/c20-15-9-6-12-10-16(21)19(22)18-13(7-8-14(15)17(12)18)11-4-2-1-3-5-11/h1-10,21-22H

InChI Key

WROAYZGOYIUREA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C4=C(C=C2)C(=O)C=CC4=CC(=C3O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lachnanthocarpone; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Phenalen-1-one,2,6-dihydroxy-9-phenyl-
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Reactant of Route 6
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